N-([1,1'-biphenyl]-2-yl)-2-(cyclopropylmethoxy)isonicotinamide
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Overview
Description
N-([1,1’-biphenyl]-2-yl)-2-(cyclopropylmethoxy)isonicotinamide is a complex organic compound that features a biphenyl group, a cyclopropylmethoxy group, and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-2-yl)-2-(cyclopropylmethoxy)isonicotinamide typically involves multi-step organic reactions. One common approach is to start with the biphenyl derivative, which undergoes a series of reactions to introduce the cyclopropylmethoxy group and the isonicotinamide moiety. Key steps may include:
Formation of the Biphenyl Core: This can be achieved through reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Introduction of the Cyclopropylmethoxy Group: This step may involve the reaction of the biphenyl intermediate with cyclopropylmethanol under acidic or basic conditions.
Attachment of the Isonicotinamide Moiety: This can be done through an amide coupling reaction, where the biphenyl intermediate reacts with isonicotinic acid or its derivatives in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-biphenyl]-2-yl)-2-(cyclopropylmethoxy)isonicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the biphenyl ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-([1,1’-biphenyl]-2-yl)-2-(cyclopropylmethoxy)isonicotinamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-([1,1’-biphenyl]-2-yl)-2-(cyclopropylmethoxy)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the isonicotinamide moiety can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler analog that lacks the biphenyl and cyclopropylmethoxy groups.
Isonicotinamide: Similar to nicotinamide but with an isonicotinic acid moiety.
Biphenyl Derivatives: Compounds that contain the biphenyl core but differ in the functional groups attached.
Uniqueness
N-([1,1’-biphenyl]-2-yl)-2-(cyclopropylmethoxy)isonicotinamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the biphenyl group enhances its hydrophobic interactions, while the cyclopropylmethoxy group adds steric bulk and potential for unique reactivity. The isonicotinamide moiety provides opportunities for hydrogen bonding and interaction with biological targets.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-(2-phenylphenyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-22(18-12-13-23-21(14-18)26-15-16-10-11-16)24-20-9-5-4-8-19(20)17-6-2-1-3-7-17/h1-9,12-14,16H,10-11,15H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHKABLUWIFQDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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